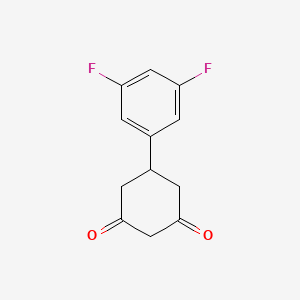

5-(3,5-Difluorophenyl)cyclohexane-1,3-dione

Description

Properties

IUPAC Name |

5-(3,5-difluorophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2O2/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-2,5,8H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXMHIXARNRVBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione and Its Analogs: Properties and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from structurally related analogs, including monofluorinated and trifluoromethylated derivatives, to infer its chemical behavior and potential utility. The core focus is on the cyclohexane-1,3-dione scaffold, a versatile building block in medicinal chemistry, and the influence of the 3,5-difluorophenyl substituent on its physicochemical and biological properties. This document serves as a foundational resource for researchers interested in exploring this class of compounds for drug discovery and development.

Introduction: The Versatility of the Cyclohexane-1,3-dione Scaffold

Cyclohexane-1,3-dione and its derivatives are a pivotal class of compounds in organic synthesis and medicinal chemistry. Their unique structural and electronic properties make them valuable intermediates for the synthesis of a wide array of biologically active molecules.[1][2] The dicarbonyl functionality allows for a rich chemistry, including keto-enol tautomerism, which plays a crucial role in their reactivity and biological interactions.[3][4] These compounds have been investigated for a range of therapeutic applications, including their use as anti-inflammatory agents, herbicides, and as scaffolds for anticancer drugs.[1][2][5][6] Specifically, derivatives of cyclohexane-1,3-dione have shown potential as tyrosine kinase inhibitors, highlighting their relevance in oncology research.[6][7]

The introduction of a substituted phenyl ring at the 5-position significantly influences the molecule's properties. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The 3,5-difluoro substitution pattern on the phenyl ring is expected to further modulate these properties through electronic and steric effects.

Physicochemical Properties: An Extrapolated Profile

Molecular Structure and Conformation

The core structure consists of a cyclohexane-1,3-dione ring with a 3,5-difluorophenyl group attached at the 5-position. The cyclohexane ring typically adopts a chair conformation to minimize steric strain.[3]

Table 1: Comparison of Molecular Formulas and Weights of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-(3-Fluorophenyl)cyclohexane-1,3-dione | 762243-25-4 | C₁₂H₁₁FO₂ | 206.21[3] |

| 5-(4-Fluorophenyl)cyclohexane-1,3-dione | 55579-72-1 | C₁₂H₁₁FO₂ | 206.21[8] |

| 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | N/A | C₁₃H₁₁F₃O₂ | 256.22[9] |

| 5-(3-(Difluoromethyl)phenyl)cyclohexane-1,3-dione | 1549731-06-7 | C₁₃H₁₂F₂O₂ | N/A |

| This compound (Predicted) | N/A | C₁₂H₁₀F₂O₂ | 224.20 |

Keto-Enol Tautomerism

A key characteristic of β-dicarbonyl compounds like cyclohexane-1,3-dione is their existence as an equilibrium mixture of keto and enol tautomers.[3][4] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation. The equilibrium is influenced by factors such as solvent polarity and temperature.[3] For this compound, the presence of the electron-withdrawing difluorophenyl group may influence the position of this equilibrium.

Caption: A potential synthetic pathway for the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 3-(3,5-Difluorophenyl)acrylate

-

To a solution of 3,5-difluorobenzaldehyde and malonic acid in pyridine, add a catalytic amount of piperidine.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with HCl to precipitate the acrylic acid derivative.

-

Filter and dry the solid.

-

Esterify the resulting acid with ethanol in the presence of a catalytic amount of sulfuric acid.

Step 2: Synthesis of this compound

-

To a solution of sodium ethoxide in ethanol, add a mixture of ethyl 3-(3,5-difluorophenyl)acrylate and acetone.

-

Stir the mixture at room temperature, allowing the Michael addition to proceed.

-

Heat the reaction mixture to reflux to facilitate the intramolecular Claisen condensation.

-

After completion, cool the mixture and neutralize with acid.

-

Extract the product with an organic solvent and purify by column chromatography or recrystallization.

Potential Applications in Drug Discovery

The cyclohexane-1,3-dione scaffold is a known pharmacophore in various therapeutic areas. The introduction of the 3,5-difluorophenyl group can enhance its drug-like properties.

Anticancer Activity

Derivatives of cyclohexane-1,3-dione have been synthesized and evaluated for their in vitro cytotoxic activity against several cancer cell lines, including non-small-cell lung cancer. [5]The mechanism of action is often associated with the inhibition of receptor tyrosine kinases. [6]The 3,5-difluoro substitution pattern can improve the binding affinity and selectivity for specific kinase targets.

Antimicrobial and Other Biological Activities

Cyclohexane-1,3-dione derivatives have also been explored for their antimicrobial properties. [10]Furthermore, some analogs have been investigated as potential anticonvulsant agents. [3][11]The electronic properties of the difluorophenyl group could modulate these activities.

Conclusion

This compound represents a promising, yet underexplored, molecule for chemical and biological research. By leveraging the known chemistry of the cyclohexane-1,3-dione core and the well-established benefits of fluorine substitution in medicinal chemistry, this compound serves as an attractive candidate for the development of novel therapeutic agents. This guide provides a foundational understanding based on the properties of its close analogs, paving the way for future experimental investigation into its synthesis, characterization, and biological evaluation.

References

- Chemsrc. 5-(3-(Difluoromethyl)phenyl)cyclohexane-1,3-dione.

- Smolecule. 5-(3-Fluorophenyl)cyclohexane-1,3-dione.

- PubChem. 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione.

- Sigma-Aldrich. 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione.

- Sigma-Aldrich. 5-(4-Fluorophenyl)-1,3-cyclohexanedione 97%.

- Sigma-Aldrich. 5-(4-Fluorophenyl)-1,3-cyclohexanedione 97%.

- BLDpharm. 5-(3-Fluorophenyl)cyclohexane-1,3-dione.

- Ningbo Inno Pharmchem Co.,Ltd. Cyclohexane-1,3-dione: Properties, Applications, and Production.

- ResearchGate. Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block.

- ChemicalBook. 5-(4-FLUOROPHENYL)CYCLOHEXANE-1,3-DIONE.

- MedchemExpress.com. Cyclohexane-1,3-dione.

- Google Patents. Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

- Wikipedia. 1,3-Cyclohexanedione.

- ACS Omega. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.

- PubMed. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors.

- Google Patents. Process for the manufacture of 1, 3-cyclohexanedione.

- ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY.

- PubChem. 1,3-Cyclopentadiene, 5,5-difluoro-.

Sources

- 1. nbinno.com [nbinno.com]

- 2. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 3. Buy 5-(3-Fluorophenyl)cyclohexane-1,3-dione | 762243-25-4 [smolecule.com]

- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 5-(4-Fluorophenyl)-1,3-cyclohexanedione 97 55579-72-1 [sigmaaldrich.com]

- 9. 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | C13H11F3O2 | CID 2740317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

5-(3,5-Difluorophenyl)cyclohexane-1,3-dione chemical structure and IUPAC name

An In-depth Technical Guide to 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione for Advanced Research

Executive Summary

The cyclohexane-1,3-dione scaffold is a privileged structure in chemical and pharmaceutical research, forming the core of numerous natural products, herbicides, and clinically relevant molecules.[1] Its unique chemical properties, including its existence in a keto-enol tautomeric equilibrium, make it a versatile building block for synthesizing complex molecular architectures.[2] This guide focuses on a specific, high-interest derivative: This compound . The incorporation of a 3,5-difluorophenyl moiety is a strategic decision in medicinal chemistry, often employed to enhance metabolic stability, modulate lipophilicity, and introduce specific electronic interactions (such as hydrogen bonding or halogen bonding) with biological targets. This document provides a comprehensive overview of its chemical identity, a detailed, field-proven synthetic protocol with mechanistic justifications, expected analytical characterization data, and its potential significance in drug discovery and development.[3][4]

Chemical Structure and Nomenclature

The fundamental identity of a compound is rooted in its structure and universally recognized name.

IUPAC Name

The formal IUPAC name for the compound is This compound . This nomenclature precisely defines the substitution pattern on the cyclohexane-1,3-dione core.

Chemical Structure

The molecule consists of a six-membered aliphatic ring containing two ketone functionalities at the 1 and 3 positions. A 3,5-difluorinated phenyl group is attached to the carbon at the 5-position.

Molecular Formula: C₁₂H₁₀F₂O₂ Molecular Weight: 224.21 g/mol

(Image: 2D structure of this compound)

(Image: 2D structure of this compound)

A critical feature of β-dicarbonyl systems like this is the existence of keto-enol tautomerism. The compound exists as an equilibrium mixture of the diketo form and its corresponding enol isomers. This equilibrium is sensitive to the solvent environment and temperature, a factor that must be considered during characterization and reactivity studies.[2]

Synthesis and Purification Protocol

The construction of the 5-aryl-cyclohexane-1,3-dione framework is most reliably achieved through a sequence involving a Michael addition followed by an intramolecular Claisen (or Dieckmann) condensation.[5][6][7][8] This strategy provides excellent control over the regiochemistry and is a cornerstone of dicarbonyl chemistry.[9][10]

Synthetic Workflow Diagram

The following diagram outlines the logical flow from commercially available starting materials to the final product.

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Procedure

PART A: Synthesis of the Michael Acceptor - Diethyl (3,5-difluorobenzylidene)malonate

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3,5-difluorobenzaldehyde (14.2 g, 0.1 mol), diethyl malonate (16.0 g, 0.1 mol), piperidine (1 mL), and acetic acid (2 mL) in toluene (100 mL).

-

Reaction: Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water (2 x 50 mL), 1M HCl (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield diethyl (3,5-difluorobenzylidene)malonate as a colorless oil.

Causality: The Knoevenagel condensation is a classic and efficient method for forming the C=C bond of the α,β-unsaturated system required for the subsequent Michael addition. Piperidine acts as a base to generate the malonate enolate, and acetic acid catalyzes the dehydration step.

PART B: Synthesis of this compound

-

Enolate Formation: In a separate 500 mL flask under a nitrogen atmosphere, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (80 mL) to prepare a fresh solution of sodium ethoxide. To this, add acetone (5.8 g, 0.1 mol) dropwise while cooling in an ice bath. Stir for 30 minutes.

-

Michael Addition: Add a solution of diethyl (3,5-difluorobenzylidene)malonate (28.4 g, 0.1 mol) from Part A in absolute ethanol (20 mL) to the acetone enolate solution dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Claisen Condensation & Saponification: Add a solution of sodium hydroxide (12 g, 0.3 mol) in water (50 mL) to the reaction mixture. Heat the mixture to reflux for 4 hours to induce both intramolecular Claisen condensation and saponification of the ester groups.

-

Decarboxylation & Isolation: Cool the reaction mixture and reduce the volume of ethanol by half using a rotary evaporator. Dilute with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities. Carefully acidify the aqueous layer to pH ~1 with concentrated HCl while cooling in an ice bath. A precipitate will form. Heat the acidified mixture gently to 50-60°C for 1 hour to ensure complete decarboxylation (effervescence should cease).

-

Purification: Cool the mixture to room temperature and collect the solid product by vacuum filtration. Wash the solid with cold water. Recrystallize the crude product from an ethanol/water mixture to afford this compound as a white to off-white crystalline solid.

Causality: The Michael addition creates the requisite 1,5-dicarbonyl relationship in the acyclic precursor. Subsequent treatment with a strong base (formed in situ) initiates an intramolecular Claisen condensation to form the six-membered ring. The final hydrolysis and acid-catalyzed decarboxylation sequence is a robust method to remove the now-superfluous ester group and yield the target dione.

Structural Characterization and Data

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data based on the structure and data from analogous compounds.[1][6][8]

| Analytical Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.00-6.80 (m, 3H, Ar-H), δ ~3.60 (m, 1H, CH-Ar), δ ~2.80-2.50 (m, 4H, 2x CH₂-C=O). A broad singlet for the enolic proton may be observed between δ 5.0-12.0 depending on concentration and solvent purity. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~205 (C=O, keto form), δ ~195 (C=O, enol form), δ ~163 (dd, J ≈ 250, 12 Hz, C-F), δ ~140 (t, J ≈ 10 Hz, C-Ar), δ ~112 (m, Ar-CH), δ ~103 (t, J ≈ 25 Hz, Ar-CH), δ ~45 (CH₂), δ ~35 (CH-Ar). |

| FT-IR (KBr, cm⁻¹) | ~3400 (br, O-H, enol form), ~2950 (C-H stretch), ~1710 (s, C=O stretch, ketone), ~1600 (s, C=C stretch, aromatic and enol), ~1120 (s, C-F stretch).[1] |

| Mass Spectrometry (EI) | m/z (%): 224 ([M]⁺), corresponding to C₁₂H₁₀F₂O₂. |

| Melting Point | Expected to be a crystalline solid with a sharp melting point, comparable to similar structures like 5-phenyl-1,3-cyclohexanedione (188 °C)[11] and 5-(4-fluorophenyl)-1,3-cyclohexanedione (186-189 °C). |

Significance and Potential Applications

This compound is not merely a synthetic curiosity; it is a strategically designed molecule with significant potential in drug discovery.

-

Medicinal Chemistry Building Block: The cyclohexane-1,3-dione core is a known pharmacophore that can chelate metal ions in enzyme active sites.[1] Derivatives have shown promise as anticancer agents, tyrosine kinase inhibitors, and anti-proliferative agents.[3][12][13]

-

Enhanced Drug-like Properties: The 3,5-difluorophenyl group is a bioisostere for other functionalities and is known to block metabolic oxidation at the phenyl ring, potentially increasing the compound's half-life in vivo. The fluorine atoms can also participate in favorable electrostatic and hydrogen bonding interactions with protein targets, enhancing binding affinity and selectivity.

-

Synthetic Versatility: The dione functionality allows for a wide range of subsequent chemical modifications, enabling the synthesis of diverse libraries of compounds for high-throughput screening. It can serve as a precursor for complex heterocyclic systems such as pyrans, pyrazoles, and pyridines.[4]

References

-

Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2014). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 19(9), 14669–14687. [Link]

-

Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4294–4319. [Link]

-

Chinnamanayakar, R., Ezhilarasi, M. R., Prabha, B., & Kulandhaivel, M. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 433-439. [Link]

-

Mohareb, R. M., et al. (2017). The use of 2-cyano-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide in the synthesis of pyran, pyridine, and thiazole derivatives with anticancer activity. Medicinal Chemistry Research, 26, 238–251. [Link]

-

de Oliveira, A. R. M., et al. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Electrophoresis, 40(22), 2929-2935. [Link]

-

PubChem. (n.d.). 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

- Reddy, B. V. S., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

-

Bugaut, X., Bonne, D., & Constantieux, T. (2013). Michael Addition-Initiated Sequential Reactions from 1,3-Dicarbonyls for the Synthesis of Polycyclic Heterocycles. Current Organic Chemistry, 17(18), 2038-2073. [Link]

-

Química Orgánica. (n.d.). Synthesis of 1,3 and 1,5-dicarbonyl compounds. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, March 11). Synthesis using the Michael Reaction. YouTube. [Link]

- Reddy, B. V. S., et al. (2011).

-

Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

-

Zhang, Y., & Wang, J. (2022). Michael addition reaction and its examples. Highlights in Science, Engineering and Technology, 10, 233-238. [Link]

Sources

- 1. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 5-(3-Fluorophenyl)cyclohexane-1,3-dione | 762243-25-4 [smolecule.com]

- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 7. Synthesis of 1,3 and 1,5-dicarbonyl compounds [quimicaorganica.org]

- 8. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. 5-Phenyl-1,3-cyclohexanedione 96 493-72-1 [sigmaaldrich.com]

- 12. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

5-(3,5-Difluorophenyl)cyclohexane-1,3-dione CAS number and molecular weight

An In-Depth Technical Guide to 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione: Synthesis, Properties, and Applications

Introduction

This compound is a fluorinated organic compound belonging to the class of 5-arylcyclohexane-1,3-diones. This class of molecules is of significant interest to researchers in drug discovery and agrochemicals due to their diverse biological activities. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The specific placement of two fluorine atoms on the phenyl ring at the 3 and 5 positions in the target molecule is anticipated to impart unique electronic properties and conformational preferences, making it a compelling candidate for further investigation.

While a specific CAS number for this compound is not found in publicly available databases, indicating it may be a novel or less-common compound, this guide will provide a comprehensive overview of its expected properties, a plausible synthetic route, and potential applications based on the well-established chemistry of its structural analogs.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The molecular weight is calculated from its chemical formula, C12H10F2O2. Other properties are predicted based on the known characteristics of similar 5-arylcyclohexane-1,3-diones.

| Property | Value |

| Molecular Formula | C12H10F2O2 |

| Molecular Weight | 224.21 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents |

| pKa | The enolic proton is expected to have a pKa around 4-5 |

Proposed Synthesis

The synthesis of this compound can be achieved through a Michael addition reaction, a common method for the formation of carbon-carbon bonds. A plausible and efficient synthetic route would involve the reaction of 1,3-cyclohexanedione with a suitable 3,5-difluorophenylating agent. A more direct and atom-economical approach involves the reaction of 3,5-difluorobenzaldehyde with cyclohexane-1,3-dione followed by a reduction step.

A well-established general procedure for the synthesis of 5-arylcyclohexane-1,3-diones involves a one-pot reaction of an aromatic aldehyde with cyclohexane-1,3-dione in the presence of a catalyst.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from known syntheses of related compounds.

Materials:

-

3,5-Difluorobenzaldehyde

-

Cyclohexane-1,3-dione

-

A suitable catalyst (e.g., piperidine, proline, or a Lewis acid)

-

A suitable solvent (e.g., ethanol, water, or toluene)

-

Reducing agent (e.g., sodium borohydride or catalytic hydrogenation setup)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3,5-difluorobenzaldehyde and 1.1 equivalents of cyclohexane-1,3-dione in the chosen solvent.

-

Catalyst Addition: Add a catalytic amount of the chosen catalyst (e.g., 0.1 equivalents of piperidine) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC). The initial reaction will form the Knoevenagel condensation product.

-

Reduction: Once the initial condensation is complete, the intermediate is reduced. If using sodium borohydride, cool the reaction mixture and add the reducing agent portion-wise. If using catalytic hydrogenation, transfer the reaction mixture to a suitable apparatus.

-

Workup: After the reduction is complete, quench the reaction with a dilute solution of hydrochloric acid. Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

The choice of catalyst is crucial for the initial Knoevenagel condensation. Basic catalysts like piperidine or proline facilitate the deprotonation of the dione, while Lewis acids can activate the aldehyde.

-

The solvent choice depends on the solubility of the reactants and the reaction temperature required.

-

The reduction step is necessary to convert the intermediate arylidene derivative to the final 5-aryl product.

Synthesis Workflow Diagram

Caption: Proposed two-step, one-pot synthesis of the target compound.

Potential Applications

Derivatives of cyclohexane-1,3-dione are known for their broad range of biological activities. The introduction of the 3,5-difluorophenyl moiety is expected to modulate these activities and potentially lead to new applications.

-

Herbicidal Activity: Many 5-arylcyclohexane-1,3-dione derivatives are potent herbicides. They act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses. The unique electronic nature of the 3,5-difluorophenyl group could lead to new herbicides with improved efficacy or selectivity.

-

Pharmaceutical Potential: This class of compounds has been investigated for various therapeutic applications, including anticancer and anti-inflammatory properties. The presence of fluorine can enhance metabolic stability and cell permeability, making this compound an interesting scaffold for drug design.

Conclusion

This compound represents a promising yet underexplored molecule with potential applications in both agriculture and medicine. While a dedicated CAS number and extensive literature are not currently available, this guide provides a solid foundation for its synthesis and investigation based on the well-established chemistry of its analogs. The proposed synthetic route is robust and adaptable, and the predicted properties and applications highlight the potential of this compound for further research and development.

References

Due to the lack of specific literature for the target compound, the following references provide context and general procedures for the synthesis and understanding of related 5-arylcyclohexane-1,3-diones.

- General Synthesis of 5-Aryl-1,3-cyclohexanediones: While a specific paper for the difluoro- derivative is not available, numerous publications describe the synthesis of similar compounds. A general search on databases like Scifinder or Reaxys for "synthesis of 5-aryl-1,3-cyclohexanediones" will yield relevant procedures.

- Herbicidal Activity of Cyclohexanedione Derivatives: For information on the herbicidal applications of this class of compounds, refer to review articles on ACCase inhibitors.

- Pharmacological Activities of Cyclohexanedione Scaffolds: Literature on the medicinal chemistry of dione-containing compounds can provide insights into potential therapeutic applic

Foreword: The Strategic Importance of the Michael Addition in Modern Drug Discovery

An In-Depth Technical Guide to the Mechanism of Michael Addition for 5-Aryl-Cyclohexane-1,3-Diones

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, remains a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Its application in constructing complex molecular scaffolds is particularly vital in the pharmaceutical industry.[3][4] This guide focuses on a specific, high-value class of Michael donors: 5-aryl-cyclohexane-1,3-diones. These substrates are of significant interest because the resulting adducts are versatile precursors for a myriad of biologically active molecules, including fused heterocyclic systems and complex carbocycles that are prevalent in natural products and synthetic drugs.[5][6][7][8]

For researchers, scientists, and drug development professionals, a deep mechanistic understanding is not merely academic; it is the key to controlling stereochemistry, optimizing reaction yields, and ultimately, designing novel therapeutic agents with precision. This document moves beyond a simple recitation of facts to explain the causality behind the reaction's progression, the strategic choices in catalysis, and the protocols that ensure reliable and reproducible outcomes.

The Core Reaction Mechanism: A Stepwise Analysis

The efficacy of 5-aryl-cyclohexane-1,3-diones as Michael donors stems from the pronounced acidity of the methylene protons at the C4 position, which are flanked by two electron-withdrawing carbonyl groups.[9] This structural feature facilitates the formation of a stabilized enolate, the key nucleophilic species in the reaction. The general mechanism proceeds through three fundamental steps.[1][2][10]

Step 1: Deprotonation and Enolate Formation In the presence of a base, the dione is deprotonated at the C4 position to form a resonance-stabilized carbanion, which exists predominantly as the enolate ion.[1][10] This enolate is a soft nucleophile, predisposing it to engage in conjugate addition rather than direct (1,2) addition to the carbonyl carbon of the acceptor.[11]

Step 2: Conjugate Addition (C-C Bond Formation) The generated enolate attacks the electrophilic β-carbon of a Michael acceptor (such as an α,β-unsaturated ketone, ester, or nitroalkene) in a 1,4-conjugate addition.[1][2] This is the crucial bond-forming step, resulting in a new, larger enolate intermediate. The reaction is driven by the formation of a stable carbon-carbon single bond at the expense of a weaker pi bond.[2]

Step 3: Protonation The enolate intermediate formed in the previous step abstracts a proton from the protonated base or the solvent to yield the final 1,5-dicarbonyl product, known as the Michael adduct.[1][10]

Caption: General mechanism of the Michael addition of a 5-aryl-cyclohexane-1,3-dione.

The Role of Catalysis: Achieving Stereocontrol

While simple base catalysis is effective for forming the Michael adduct, it provides little to no control over the stereochemical outcome, yielding racemic or diastereomeric mixtures. For applications in drug development, achieving high enantioselectivity is paramount. This is where the field of asymmetric organocatalysis provides powerful solutions.

Bifunctional Organocatalysts: The Key to Asymmetry

Chiral organocatalysts, particularly those derived from cinchona alkaloids like quinine and quinidine, have proven exceptionally effective.[5][12] These catalysts are often bifunctional, meaning they can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions.

-

Iminium Ion Activation: Chiral primary amine catalysts react with the α,β-unsaturated enone (the Michael acceptor) to form a transient, chiral iminium ion.[5] This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor, making it significantly more electrophilic and accelerating the reaction.[5]

-

Nucleophile Activation and Orientation: Concurrently, another functional group on the catalyst, such as a thiourea, squaramide, or hydroxyl group, acts as a hydrogen-bond donor.[12][13][14] It binds to the enolate of the cyclohexane-1,3-dione, holding it in a specific orientation within the chiral pocket of the catalyst.

This dual activation model is the foundation of high enantioselectivity. The catalyst essentially functions as a molecular scaffold, bringing the two reactants together in a highly organized, stereochemically defined transition state. The bulky aryl group on the cyclohexane-1,3-dione and substituents on the Michael acceptor also play crucial roles in dictating the facial selectivity of the attack.[5][15]

Caption: Dual activation mechanism in an organocatalyzed asymmetric Michael addition.

Experimental Protocol: A Field-Proven Methodology

The following protocol is a representative example for the enantioselective Michael addition of a cyclic β-dione to an α,β-unsaturated enone, adapted from established methodologies.[3][5] This self-validating system includes checkpoints for reaction monitoring and detailed steps for purification and analysis.

Materials and Setup

-

Reactants: 5-Aryl-cyclohexane-1,3-dione (1.5 equivalents), α,β-Unsaturated Enone (e.g., Chalcone, 1.0 equivalent, 0.2 mmol).

-

Catalyst: Quinine-based primary amine or squaramide catalyst (10 mol%, 0.02 mmol).[3][12]

-

Co-catalyst (if required): Aromatic carboxylic acid (e.g., salicylic acid, 20 mol%).[5]

-

Solvent: Anhydrous Toluene (2.0 mL).

-

Equipment: Dry round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon), TLC plates, silica gel for chromatography.

Step-by-Step Procedure

-

Catalyst Dissolution: To a flame-dried round-bottom flask under an inert atmosphere, add the organocatalyst (and co-catalyst, if applicable). Add anhydrous toluene and stir until all solids are completely dissolved. The use of an inert atmosphere is critical to prevent moisture from interfering with the catalytic cycle.

-

Addition of Michael Donor: Add the 5-aryl-cyclohexane-1,3-dione to the catalyst solution. Stir for 5-10 minutes.

-

Initiation of Reaction: Add the Michael acceptor (enone) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at the specified temperature (e.g., room temperature).[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the limiting reactant (enone) is consumed (typically 24-48 hours).

-

Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired Michael adduct.[3]

-

Characterization and Analysis:

-

Confirm the structure of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.

-

Determine the enantiomeric excess (% ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

-

Caption: A typical experimental workflow from preparation to final analysis.

Data Presentation: Substrate Scope and Performance

The choice of catalyst and the electronic nature of the substituents on both the 5-aryl-cyclohexane-1,3-dione and the Michael acceptor can significantly influence the reaction's outcome. The data below, compiled from representative studies, illustrates the robustness of the organocatalytic approach across various substrates.[5][12]

| Entry | Michael Donor (Ar) | Michael Acceptor (Enone) | Catalyst System | Yield (%) | ee (%) | Ref. |

| 1 | Phenyl | Cinnamone | Quinine-based Amine + SA | 99 | 90 | [5] |

| 2 | 4-MeO-Phenyl | Cinnamone | Quinine-based Amine + SA | 99 | 91 | [5] |

| 3 | 4-Cl-Phenyl | Cinnamone | Quinine-based Amine + SA | 95 | 92 | [5] |

| 4 | Phenyl | Chalcone | Quinine-based Squaramide | 99 | 98 | [12] |

| 5 | Phenyl | 4-Br-Chalcone | Quinine-based Squaramide | 95 | 98 | [12] |

| 6 | Phenyl | 4-NO₂-Chalcone | Quinine-based Squaramide | 99 | 95 | [12] |

SA = Salicylic Acid. Conditions typically involve 10-20 mol% catalyst loading in a suitable solvent like toluene at room temperature.

As the data indicates, excellent yields and high enantioselectivities are consistently achieved. The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic rings of the reactants, highlighting the method's broad applicability.[12]

Conclusion and Future Outlook

The organocatalytic asymmetric Michael addition of 5-aryl-cyclohexane-1,3-diones is a powerful and reliable strategy for constructing highly functionalized, enantioenriched molecules. A thorough understanding of the dual activation mechanism, where the catalyst precisely controls the interaction between the nucleophile and the electrophile, is essential for rational catalyst design and reaction optimization. The adducts produced are not merely final products but are valuable chiral building blocks, readily transformable into more complex structures like fused 4H-pyrans and dihydrofurans, which are of immense interest in medicinal chemistry.[5][12] As the demand for stereochemically pure and complex drug candidates grows, this methodology will undoubtedly continue to be a vital tool in the arsenal of synthetic and medicinal chemists.

References

-

Wang, W., et al. (2017). Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts. Molecules, 22(7), 1096. [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for the Michael addition of dimedone 1a to cinnamone 2a. ResearchGate. [Link]

-

Wang, W., et al. (2017). Enantioselective Michael Addition of Cyclic -Diones to ,-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]

-

Bertelsen, S., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 104(3), 878-882. [Link]

-

ResearchGate. (n.d.). Michael addition of dimedone to chalcone. ResearchGate. [Link]

-

Mo, Y., et al. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. Organic Letters, 25(27), 5030-5034. [Link]

- Das, P., et al. (2011). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

-

StudyCorgi. (2025). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. StudyCorgi. [Link]

-

BYJU'S. (n.d.). Michael Addition Mechanism. BYJU'S. [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Michael Reaction. Chemistry Steps. [Link]

-

ResearchGate. (n.d.). Michael addition of 1,3-cyclopentadione to chalcone. ResearchGate. [Link]

-

Kim, H., & Kim, D. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Catalysts, 12(9), 1004. [Link]

-

Hynes, P. S., et al. (2007). Organocatalytic diastereo- and enantioselective Michael addition reactions of 5-aryl-1,3-dioxolan-4-ones. Organic Letters, 9(11), 2107-2110. [Link]

-

Kumar, A., et al. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications, 50(64), 8990-8993. [Link]

-

Pace, R. M. N., & Smith, A. D. (2017). 6-exo-trig Michael addition-lactonizations for catalytic enantioselective chromenone synthesis. Chemical Communications, 53(18), 2686-2689. [Link]

-

ResearchGate. (n.d.). Enantioselective Michael Addition of Malonates to Enones. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]

-

Chemiz. (2024). Stereochemistry for the Michael addition of cyclohexanone. YouTube. [Link]

-

ResearchGate. (n.d.). Catalyst-free tandem aldol condensation/Michael addition of 1,3-cyclohexanediones with enolizable aldehydes. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal. [Link]

- Das, P., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

-

Huang, G., & Li, X. (2017). Applications of Michael Addition Reaction in Organic Synthesis. Current Organic Synthesis, 14(4), 493-504. [Link]

-

ResearchGate. (n.d.). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. ResearchGate. [Link]

-

Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 7(85), 54101-54110. [Link]

-

Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Asian Journal of Chemistry, 35(12), 3021-3028. [Link]

-

Brown, S. P., et al. (2005). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 127(46), 16028-16029. [Link]

-

Semantic Scholar. (n.d.). Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Semantic Scholar. [Link]

-

Li, H., et al. (2015). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 10(8), 889-901. [Link]

-

Kaźmierczak, M., et al. (2018). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry, 14, 2154-2160. [Link]

-

ResearchGate. (n.d.). Asymmetric michael addition reaction. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry. [Link]

-

Hynes, P. S., et al. (2007). Organocatalytic diastereo- And enantioselective Michael addition reactions of 5-aryl-1,3-dioxolan-4-ones. Monash University. [Link]

-

LookChem. (n.d.). Stereoselective Michael addition reactions of 5-glyco-4-nitrocyclohex- 1-enes. LookChem. [Link]

-

Pfau, M., et al. (1995). Diastereoselectivity in the Michael-Type Addition of Imines Reacting as Their Secondary Enamine Tautomers. The Journal of Organic Chemistry, 60(5), 1163-1166. [Link]

-

jOeCHEM. (2020). Michael Additions Revisited with 1,3 Dicarbonyls. YouTube. [Link]

-

Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

-

ResearchGate. (n.d.). (PDF) Michael addition reaction and its examples. ResearchGate. [Link]

Sources

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 7. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 8. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. studycorgi.com [studycorgi.com]

- 10. byjus.com [byjus.com]

- 11. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Characterization of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione

Introduction

5-(3,5-Difluorophenyl)cyclohexane-1,3-dione belongs to a class of compounds that are significant as synthetic intermediates. The introduction of a difluorophenyl group to the cyclohexane-1,3-dione scaffold can significantly influence its chemical and biological properties. Spectroscopic analysis is paramount for the unambiguous structural confirmation and purity assessment of such novel compounds. This guide will delve into the theoretical underpinnings of the key spectroscopic techniques and their application in the structural elucidation of the title compound.

Synthesis and Structure

The synthesis of this compound would likely follow established methods for the preparation of similar 5-aryl-cyclohexane-1,3-diones. A common route involves the Michael addition of a malonic ester to 3,5-difluorocinnamic acid, followed by cyclization, hydrolysis, and decarboxylation. Another plausible method is the reaction of 3,5-difluorobenzaldehyde with cyclohexane-1,3-dione.[1]

The core structure consists of a cyclohexane-1,3-dione ring, which can exist in keto-enol tautomeric forms, substituted at the 5-position with a 3,5-difluorophenyl group. The presence of two fluorine atoms on the aromatic ring is expected to have a discernible effect on the spectroscopic data, particularly in the NMR spectra.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the protons on the cyclohexane ring and the aromatic ring.

Expected Chemical Shifts and Multiplicities:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic CH (meta to F) | 6.8 - 7.2 | Doublet of triplets (dt) or Triplet of doublets (td) | J(H-F) ≈ 6-8 Hz, J(H-H) ≈ 2-3 Hz |

| Aromatic CH (para to F) | 6.7 - 7.0 | Triplet of triplets (tt) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

| Cyclohexane CH (at C5) | 3.5 - 4.0 | Multiplet | |

| Cyclohexane CH₂ (at C4 & C6) | 2.5 - 3.0 | Multiplet | |

| Cyclohexane CH₂ (at C2) | 2.2 - 2.6 | Singlet (for diketo form) or Multiplet (for enol form) | |

| Enolic OH | 10 - 12 | Broad singlet |

The protons on the difluorophenyl ring are expected to show complex splitting patterns due to both proton-proton and proton-fluorine coupling. The protons meta to the fluorine atoms will likely appear as a doublet of triplets, while the proton para to the fluorine atoms will appear as a triplet of triplets. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the cyclohexane ring.

Expected Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 190 - 210 |

| Aromatic C-F | 160 - 165 (with C-F coupling) |

| Aromatic C-H | 100 - 130 |

| Aromatic C (ipso) | 140 - 150 |

| Cyclohexane CH (at C5) | 40 - 50 |

| Cyclohexane CH₂ (at C4 & C6) | 30 - 40 |

| Cyclohexane CH₂ (at C2) | 45 - 55 |

The carbons directly bonded to fluorine will exhibit large coupling constants (¹JC-F), which can be a key diagnostic feature in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups, the aromatic ring, and the C-F bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (diketone) | 1700 - 1740 | Strong |

| C=C stretch (aromatic) | 1580 - 1620 | Medium to Strong |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C-F stretch | 1100 - 1300 | Strong |

| O-H stretch (enol form) | 3200 - 3600 (broad) | Medium |

The presence of two carbonyl groups in the cyclohexane-1,3-dione moiety will likely result in a strong and sharp absorption band in the region of 1700-1740 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₂H₁₀F₂O₂ = 224.21 g/mol ).

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through several pathways, including:

-

Loss of CO: A common fragmentation for ketones, leading to a fragment ion at m/z 196.

-

Loss of the difluorophenyl group: Cleavage of the bond between the cyclohexane ring and the aromatic ring, resulting in a fragment ion corresponding to the difluorophenyl cation (m/z 113) or the cyclohexane-1,3-dione radical cation (m/z 111).

-

Retro-Diels-Alder reaction: For the enol form, this could lead to the loss of a neutral ketene molecule.

The following diagram illustrates a plausible fragmentation pathway:

Caption: Predicted mass spectrometry fragmentation of this compound.

Experimental Protocols

While specific experimental data for the title compound is not available, the following general protocols for obtaining spectroscopic data are provided as a reference for researchers.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry features, researchers and scientists can more effectively characterize this and related compounds. The provided protocols offer a starting point for the experimental acquisition of this crucial data. The structural insights gained from these spectroscopic techniques are invaluable for advancing research and development in fields where such molecules play a critical role.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Tautomeric Landscapes of 5-Phenylcyclohexane-1,3-dione Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Derivatives of 5-phenylcyclohexane-1,3-dione represent a pivotal structural motif in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The inherent tautomerism of the β-dicarbonyl moiety within this framework profoundly influences their chemical reactivity, physicochemical properties, and ultimately, their biological activity. This in-depth technical guide provides a comprehensive exploration of the tautomeric equilibria in 5-phenylcyclohexane-1,3-dione derivatives. We will delve into the fundamental principles governing keto-enol tautomerism, the intricate interplay of structural and environmental factors that dictate the position of this equilibrium, and the advanced analytical techniques employed for its characterization. Furthermore, we will examine the differential reactivity of the keto and enol tautomers, offering critical insights for their strategic application in drug design and synthesis.

The Dynamic Equilibrium: Understanding Keto-Enol Tautomerism in β-Dicarbonyl Systems

Tautomers are constitutional isomers that readily interconvert, with the most common form involving the migration of a proton. In the case of 5-phenylcyclohexane-1,3-dione and its derivatives, the core chemical behavior is dictated by the keto-enol tautomerism of the β-dicarbonyl system. This equilibrium involves the interconversion between the diketo form and two possible enol forms (enol-1 and enol-2), as illustrated below.

Caption: Keto-enol tautomerism in 5-phenylcyclohexane-1,3-dione.

The position of this equilibrium is not static; it is a dynamic process influenced by a delicate balance of electronic and steric effects, as well as external conditions. For most simple ketones, the equilibrium heavily favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, in β-dicarbonyl compounds, the enol form can be significantly stabilized through conjugation and the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.

The Influence of the 5-Phenyl Substituent

The introduction of a phenyl group at the 5-position of the cyclohexane-1,3-dione ring introduces specific electronic and steric considerations that modulate the tautomeric equilibrium.

-

Electronic Effects: The phenyl group is generally considered to be weakly electron-withdrawing through an inductive effect and can participate in resonance. The precise impact on the acidity of the α-protons and the stability of the enol form is a subject of nuanced investigation. Theoretical studies on related systems suggest that electron-withdrawing substituents on the cyclohexane ring can influence the enol content.

-

Steric Effects: The bulky phenyl group can adopt different conformations (axial or equatorial) on the cyclohexane ring. This can influence the overall ring conformation and potentially create steric hindrance that favors one tautomeric form over another.

While direct, extensive studies on the tautomerism of 5-phenylcyclohexane-1,3-dione are not abundant in the literature, we can draw parallels from its well-studied analogue, 5,5-dimethylcyclohexane-1,3-dione (dimedone). In dimedone, the enol form is significantly populated in many solvents. It is plausible that the 5-phenyl derivative also exhibits a substantial enol content, with the phenyl group's electronic nature fine-tuning the equilibrium constant.

The Decisive Role of the Solvent

The solvent environment plays a critical role in determining the predominant tautomeric form. The general principles are as follows:

-

Polar Protic Solvents: Solvents like water and alcohols can form strong hydrogen bonds with the carbonyl groups of the keto tautomer and the hydroxyl group of the enol tautomer. This can disrupt the intramolecular hydrogen bond that stabilizes the enol form, often shifting the equilibrium towards the keto form.

-

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and acetone can act as hydrogen bond acceptors, stabilizing the enolic proton and thus favoring the enol form.

-

Nonpolar Solvents: In nonpolar solvents like hexane or chloroform, the intramolecularly hydrogen-bonded enol form is often favored as it minimizes unfavorable interactions with the solvent.

Table 1: Expected Predominant Tautomer of 5-Phenylcyclohexane-1,3-dione in Various Solvents

| Solvent Type | Example(s) | Expected Predominant Tautomer | Rationale |

| Polar Protic | Water, Methanol | Keto | Disruption of intramolecular H-bond |

| Polar Aprotic | DMSO, Acetone | Enol | Stabilization of enolic proton |

| Nonpolar | Hexane, Chloroform | Enol | Favorable intramolecular H-bonding |

Experimental Characterization of Tautomers

Several analytical techniques are indispensable for the qualitative and quantitative analysis of tautomeric mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structures of tautomers and determining their relative concentrations.

-

¹H NMR: The diketo form will typically show a signal for the α-protons (at C2, C4, and C6), while the enol form will exhibit a characteristic enolic proton signal at a downfield chemical shift (often >10 ppm) due to the hydrogen bond. The vinylic proton of the enol form will also be present.

-

¹³C NMR: The diketo form will have two distinct carbonyl carbon signals. In the enol form, one of the carbonyl signals is replaced by signals corresponding to the enolic carbons (C=C-OH).

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state. This technique can reveal bond lengths and angles, confirming the presence of either the diketo or a specific enol tautomer and providing insights into intermolecular interactions like hydrogen bonding in the crystal lattice.

Reactivity and Implications for Drug Development

The distinct chemical nature of the keto and enol tautomers leads to differential reactivity, a crucial consideration in the synthesis of derivatives for drug discovery.

A Technical Guide to the Potential Biological Activities of Difluorinated Cyclohexane-1,3-diones: A Scaffold for Modern Drug Discovery

Abstract

The cyclohexane-1,3-dione scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and ability to engage in critical hydrogen bonding and chelation interactions have made it a cornerstone for developing therapeutics. The strategic incorporation of fluorine, particularly geminal or vicinal difluorination, offers a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and conformational preference. This technical guide provides an in-depth analysis of the potential biological activities of difluorinated cyclohexane-1,3-diones. We will explore the fundamental impact of difluorination on the scaffold's chemical biology, survey its most promising therapeutic applications based on the activities of non-fluorinated analogs, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical class for next-generation therapeutics.

Introduction: A Strategic Fusion of Scaffold and Element

The Cyclohexane-1,3-dione Core: A Versatile Pharmacophore

The cyclohexane-1,3-dione motif is a recurring feature in a multitude of compounds with diverse biological activities.[1] Its utility stems from its role as a versatile intermediate in the synthesis of complex heterocycles and as a pharmacophore in its own right.[1][2] This scaffold is a key building block for pharmaceuticals ranging from anti-inflammatory and antihistamine agents to potent anticancer drugs.[2] Its biological promiscuity is, in part, due to the β-dicarbonyl system, which can exist in keto-enol tautomeric forms, allowing it to act as both a hydrogen bond donor and acceptor, as well as a metal-chelating moiety—a feature critical for inhibiting metalloenzymes.

Fluorine in Medicinal Chemistry: The "Strategic Imperative"

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] Its unique properties—high electronegativity, small steric footprint similar to hydrogen, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's drug-like properties.[3][4] Strategic fluorination can block sites of metabolism, enhance binding affinity by participating in favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving the overall absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[3][4]

The Rationale for Difluorination: Precision Engineering of Molecular Properties

Moving beyond single fluorine substitutions, difluorination offers more nuanced control over a molecule's behavior. Geminal difluorination (two fluorine atoms on the same carbon) can act as a bioisostere for a carbonyl group and has been shown to improve metabolic stability.[4] The placement of fluorine atoms can profoundly influence the conformational preferences of the cyclohexane ring.[4][5][6] These conformational changes, driven by complex stereoelectronic interactions, can lock the molecule into a more biologically active conformation, enhancing its affinity and selectivity for a specific protein target.[4]

Physicochemical and Conformational Impact of Difluorination

The decision to introduce two fluorine atoms onto the cyclohexane-1,3-dione scaffold is a deliberate choice to engineer specific molecular properties. The location of these atoms dictates their impact.

Influence on Lipophilicity, pKa, and Metabolic Stability

While highly fluorinated groups like trifluoromethyl (CF₃) typically increase lipophilicity, geminal difluorination can have more subtle effects, sometimes even increasing polarity and hydrophilicity by altering the molecule's hydrogen bonding capacity.[4] The powerful electron-withdrawing nature of fluorine atoms lowers the pKa of nearby protons, including the enolic proton of the dione system, which can be critical for binding interactions in an enzyme's active site. From a metabolic standpoint, the strength of the C-F bond makes it resistant to oxidative metabolism. Replacing metabolically labile C-H bonds with C-F bonds is a proven strategy to increase a drug's half-life.[4]

Conformational Control: The Role of Stereoelectronic Effects

The conformation of the cyclohexane ring is critical for how a molecule presents its binding motifs to a biological target. Difluorination introduces specific intramolecular interactions that govern the ring's preferred chair conformation.[5][6]

-

Dipolar Repulsion: C-F bonds are highly polar. Repulsion between these dipoles can destabilize certain conformations, such as the diequatorial trans-1,2 and diaxial cis-1,3 isomers.[5][6]

-

Hyperconjugation: Stabilizing interactions can occur between filled bonding orbitals (like C-H or C-C) and empty anti-bonding orbitals (σ* C-F). These stereoelectronic effects, such as the gauche effect, can favor specific torsional arrangements.[5]

-

Electrostatic Attraction: Attractive forces between the electronegative fluorine atoms and nearby electropositive axial hydrogens can stabilize otherwise unfavorable axial conformations.[5][6]

These competing forces allow for the precise tuning of the scaffold's three-dimensional shape.

Potential Therapeutic Targets and Biological Activities

By extrapolating from the known biological activities of cyclohexane-1,3-dione derivatives and considering the predictable effects of difluorination, we can identify several high-potential therapeutic areas.

Enzyme Inhibition: A Primary Mechanism

3.1.1 Tyrosine Kinase Inhibition Numerous cyclohexane-1,3-dione derivatives have been identified as potent inhibitors of receptor tyrosine kinases, which are implicated in cancer cell proliferation and angiogenesis.[7][8] The abnormal expression of kinases like c-Met is linked to non-small-cell lung cancer (NSCLC).[7][9] The dione moiety is crucial for binding to the kinase hinge region. Difluorination could enhance this interaction by increasing the acidity of the enol proton, leading to stronger hydrogen bonds, or by making favorable contacts with specific residues in the active site, potentially improving both potency and selectivity.

3.1.2 p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition The cyclohexane-1,3-dione core is a known inhibitor of HPPD, a non-heme Fe(II)-dependent oxygenase that is a validated target for herbicides.[10][11] The dione's ability to chelate the active site iron is central to its inhibitory activity.[10] While primarily explored in agriculture, HPPD is also a target for treating hereditary tyrosinemia type I in humans. Difluorination could modulate the scaffold's binding kinetics and affinity for the enzyme's active site.

Anticancer Activity

In vitro screening has demonstrated the cytotoxicity of cyclohexane-1,3-dione compounds against a range of cancer cell lines, including NSCLC (H460, A549), colorectal cancer (HT-29), and breast cancer (MDA-MB-231).[7][12] The primary mechanism is often tied to kinase inhibition.[9] The introduction of difluoro groups is a rational strategy to improve the drug-like properties of these cytotoxic agents, potentially leading to increased metabolic stability and better cell permeability, which could translate to improved in vivo efficacy.

Antimicrobial Properties

Derivatives of cyclohexane-1,3-dione have also shown promising antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus.[10][13][14] While the exact mechanism is not always elucidated, it may involve the inhibition of essential bacterial enzymes. Fluorinated compounds are widely used in antimicrobial drugs (e.g., fluoroquinolones), and incorporating difluoro groups into the cyclohexane-1,3-dione scaffold could enhance potency or broaden the spectrum of activity.

| Potential Target Class | Role of Cyclohexane-1,3-dione Core | Predicted Impact of Difluorination | Supporting References |

| Tyrosine Kinases (e.g., c-Met) | Hinge-binding, hydrogen bonding | Enhanced binding affinity, improved selectivity, increased metabolic stability | [7],[8],[9] |

| HPPD (Metalloenzyme) | Fe(II) chelation | Modulated binding kinetics and affinity | [10],[11] |

| Bacterial Enzymes | General enzyme inhibition | Enhanced potency, broader spectrum of activity | [13],[10],[14] |

Experimental Protocols for Biological Evaluation

A rigorous, systematic approach is required to validate the biological activity of novel difluorinated cyclohexane-1,3-diones. The following protocols represent a standard cascade for initial screening and characterization.

In Vitro Enzyme Inhibition Assay: c-Met Kinase

-

Causality/Principle: This experiment directly measures the ability of a compound to inhibit the enzymatic activity of a specific target, in this case, the c-Met tyrosine kinase. The assay quantifies the phosphorylation of a substrate, which is blocked by an effective inhibitor. This is a primary, mechanistic screen to confirm the compound hits its intended target.

-

Methodology:

-

Reagents: Recombinant human c-Met enzyme, ATP, a suitable peptide or protein substrate (e.g., Poly(Glu,Tyr) 4:1), test compounds dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Plate Preparation: Serially dilute test compounds in a 384-well plate. A typical starting concentration is 10 µM. Include positive controls (a known inhibitor like Foretinib) and negative controls (DMSO vehicle).

-

Kinase Reaction: Add the c-Met enzyme to each well, followed by the substrate/ATP mixture to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This typically involves measuring luminescence, which is inversely proportional to kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzymatic activity is inhibited).

-

Cell-Based Proliferation Assay: MTT Assay

-

Causality/Principle: This assay assesses the cytotoxic or cytostatic effect of a compound on living cancer cells. It measures the metabolic activity of the cell population, which correlates with the number of viable cells. This secondary screen validates that the in vitro enzyme inhibition translates to a desired biological effect in a more complex cellular environment.

-

Methodology:

-

Cell Culture: Culture human cancer cells (e.g., A549 NSCLC cells) in appropriate media until they reach logarithmic growth phase.[7]

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a set period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ value.

-

Metabolic Stability Assay: Liver Microsome Stability

-

Causality/Principle: This in vitro ADME assay predicts how quickly a compound will be metabolized by key drug-metabolizing enzymes (cytochrome P450s) in the liver. A compound with high stability is likely to have a longer half-life in vivo. This is a critical step to evaluate the impact of difluorination on metabolic resistance.[4]

-

Methodology:

-

Reagents: Pooled human liver microsomes (HLM), NADPH (a required cofactor), and the test compound.

-

Incubation: Incubate the test compound (e.g., at 1 µM) with HLM in a phosphate buffer at 37°C. The reaction is initiated by adding NADPH.

-

Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.

-

Quantification: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.[4]

-

Conclusion and Future Perspectives

The difluorinated cyclohexane-1,3-dione scaffold represents a compelling, yet underexplored, area for drug discovery. The convergence of a proven pharmacophore with the strategic advantages of difluorination provides a clear rationale for its investigation. The potential to precisely control conformation and enhance metabolic stability makes these compounds highly attractive candidates for developing potent and selective inhibitors against a range of therapeutic targets, particularly in oncology and infectious diseases.

Future research should focus on building a diverse chemical library, exploring various difluorination patterns (e.g., 2,2-difluoro, 4,4-difluoro, 2,4-difluoro) and substitutions on the cyclohexane ring. A systematic evaluation of these compounds through the experimental cascade outlined above will be crucial to unlocking their full therapeutic potential. As our understanding of the subtle interplay between fluorination and molecular conformation grows, so too will our ability to design the next generation of highly effective and safe medicines based on this versatile scaffold.

References

- BenchChem. (n.d.). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclohexanes in Biological Assays.

- CABI Digital Library. (n.d.). Cyclohexane and its functionally substituted derivatives.

- Pike, V. W., et al. (2006). Synthesis and in vivo biodistribution of F-18 labeled 3-cis-, 3-trans-, 4-cis-, and 4-trans-fluorocyclohexane derivatives of WAY 100635. PubMed.

- Purser, S., et al. (2008). A Two-Directional Approach to Enantiopure 1,4-Difluoro-cyclohexenes: Synthesis of Difluorinated Cyclitol Analogues. Organic Letters.

- ACS Omega. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed Central.

- Cosgrove, B., et al. (n.d.). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv.

- NIH. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed Central.

- Amerigo Scientific. (n.d.). 5-(3-Fluorophenyl)cyclohexane-1,3-dione.

- Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry.

- Chinnamanayakar, S., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research.

- Request PDF. (n.d.). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors.